Cas no 1599344-98-5 (N-(5-methoxypentyl)cyclohexanamine)

N-(5-methoxypentyl)cyclohexanamine 化学的及び物理的性質
名前と識別子
-
- N-(5-methoxypentyl)cyclohexanamine
- EN300-800373
- 1599344-98-5
-
- インチ: 1S/C12H25NO/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3
- InChIKey: XWTCWCJHFPOYJD-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCCCNC1CCCCC1
計算された属性
- せいみつぶんしりょう: 199.193614421g/mol
- どういたいしつりょう: 199.193614421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(5-methoxypentyl)cyclohexanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800373-10.0g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
Enamine | EN300-800373-1.0g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
Enamine | EN300-800373-0.1g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
Enamine | EN300-800373-0.25g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
Enamine | EN300-800373-2.5g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
Enamine | EN300-800373-5.0g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
Enamine | EN300-800373-0.5g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
Enamine | EN300-800373-0.05g |
N-(5-methoxypentyl)cyclohexanamine |
1599344-98-5 | 95.0% | 0.05g |
$468.0 | 2025-03-21 |
N-(5-methoxypentyl)cyclohexanamine 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
N-(5-methoxypentyl)cyclohexanamineに関する追加情報
Professional Introduction to N-(5-methoxypentyl)cyclohexanamine (CAS No. 1599344-98-5)
N-(5-methoxypentyl)cyclohexanamine, with the chemical formula C₁₁H₂₁NO, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This amine derivative is characterized by its unique structural motif, featuring a cyclohexane ring substituted with a 5-methoxypentyl group, which imparts distinct physicochemical properties and biological activities. The compound's molecular structure suggests potential applications in the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and neuropharmacology.
The CAS number 1599344-98-5 serves as a unique identifier for this chemical entity, ensuring precise classification and reference in scientific literature and regulatory databases. This numbering system is crucial for researchers and regulatory bodies to maintain consistency and accuracy in chemical nomenclature. The N-(5-methoxypentyl)cyclohexanamine structure itself is a testament to the intricate balance of functional groups that can be engineered to modulate biological pathways. The presence of the methoxy group on the pentyl chain enhances lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic behavior of N-(5-methoxypentyl)cyclohexanamine with greater fidelity. These studies suggest that the compound may exhibit favorable blood-brain barrier penetration, making it a promising candidate for treating neurological conditions such as depression, anxiety, and neurodegenerative diseases. The cyclohexane ring provides steric hindrance that can influence receptor binding affinity, while the amine functionality allows for further derivatization to enhance pharmacological properties.
In vitro studies have begun to elucidate the potential biological activities of N-(5-methoxypentyl)cyclohexanamine. Initial research indicates that this compound may interact with monoamine oxidase (MAO) enzymes, which are pivotal in regulating neurotransmitter levels. By modulating MAO activity, N-(5-methoxypentyl)cyclohexanamine could potentially alter the balance of serotonin, dopamine, and norepinephrine in the brain, thereby addressing disorders linked to neurotransmitter dysregulation. Furthermore, its structural similarity to known anxiolytics and antidepressants suggests that it may possess similar therapeutic effects.
The synthesis of N-(5-methoxypentyl)cyclohexanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to construct the desired framework efficiently. The use of chiral auxiliaries or asymmetric catalysts may be necessary to achieve enantiopure forms of the compound, which is essential for optimizing pharmacological outcomes.
Regulatory considerations play a crucial role in the development and commercialization of N-(5-methoxypentyl)cyclohexanamine as a pharmaceutical agent. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under stringent quality control measures. Additionally, preclinical safety studies are imperative to assess potential toxicities and side effects before human trials can commence. These studies often involve animal models to evaluate acute and chronic toxicity profiles, as well as potential interactions with other drugs.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like N-(5-methoxypentyl)cyclohexanamine are being explored for therapeutic applications. AI-driven platforms can predict drug-likeness parameters and identify potential targets for intervention based on large datasets of biological activity. This approach has already led to novel insights into how structural modifications can enhance efficacy and reduce off-target effects.
Future research directions for N-(5-methoxypentyl)cyclohexanamine include exploring its potential as a prodrug or scaffold for further derivatization. By attaching additional functional groups or linking it to other bioactive molecules, researchers aim to expand its therapeutic spectrum beyond CNS disorders. For instance, conjugation with anti-inflammatory agents could lead to novel treatments for neuroinflammatory conditions such as multiple sclerosis or Alzheimer's disease.
The role of N-(5-methoxypentyl)cyclohexanamine in translational medicine is also becoming increasingly evident. Clinical trials are being designed to test its efficacy in patients suffering from neurological impairments. These trials will provide invaluable data on dosing regimens, patient responses, and long-term safety profiles. The results from these studies will guide future iterations of drug development efforts aimed at optimizing therapeutic outcomes.
In conclusion,N-(5-methoxypentyl)cyclohexanamine (CAS No. 1599344-98-5) represents a promising chemical entity with significant potential in pharmaceutical applications. Its unique structural features offer advantages in terms of pharmacokinetics and biological activity, making it an attractive candidate for treating neurological disorders. As research progresses,this compound will continue to be scrutinized for its therapeutic promise,with ongoing studies aimed at elucidating its mechanisms of action and expanding its clinical utility.
1599344-98-5 (N-(5-methoxypentyl)cyclohexanamine) 関連製品
- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)
- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)
- 284029-63-6(2-(3-Fluorophenoxy)ethanimidamide)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 115687-24-6(3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)
- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)
- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)
- 866845-81-0(1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 1519538-23-8(Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate)



